molecular formula C16H16O2 B1273265 3-(4-Phenylphenoxy)butan-2-one CAS No. 28089-74-9

3-(4-Phenylphenoxy)butan-2-one

Cat. No.: B1273265
CAS No.: 28089-74-9
M. Wt: 240.3 g/mol
InChI Key: QSPCNJJIWKLTMC-UHFFFAOYSA-N
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Description

3-(4-Phenylphenoxy)butan-2-one is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Structure

  • The study of crystallographic structures of related compounds can be informative for understanding the properties of 3-(4-Phenylphenoxy)butan-2-one. For example, the crystal structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides insights into molecular configurations and spatial arrangements (Shi & Jiang, 1999).

Electrocatalytic Hydrogenation

  • Research on electrocatalytic hydrogenation of similar compounds like 4-(4-hydroxyphenyl)buten-2-one reveals potential applications in chemical synthesis, with the reaction conditions significantly influencing product composition (Bryan & Grimshaw, 1997).

Potential in Anti-Gram-Negative Bacteria

  • Derivatives of similar compounds, such as 2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)butan-1-one, have shown potential in combating Gram-negative bacteria. This indicates possible antimicrobial applications of related compounds (Wang et al., 2021).

Multifunctional Supported Bimetallic Catalysts

  • The use of bimetallic catalysts for reactions involving 4-phenylbutan-2-ones demonstrates potential applications in catalysis and chemical synthesis. These catalysts are effective in processes like hydrogenation and CC coupling (Morad et al., 2017).

Antagonistic Activity

  • Studies on the structure-activity relationships of thiazolidinone derivatives, including similar compounds, provide insights into the development of new Ca(2+) antagonists with potential pharmaceutical applications (Kato et al., 1999).

Synthesis and Structural Analysis

  • Research into the synthesis and crystal structure of related compounds, such as 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, can inform the synthetic pathways and structural characteristics of this compound (Wang Yong-jian, 2010).

Antiinflammatory Compounds

  • The development of antiinflammatory compounds, including analogs of 4-(6-methoxy-2-naphthyl)butan-2-one, suggests potential applications in the design of novel antiinflammatory drugs (Goudie et al., 1978).

Enantioselective Synthesis

  • Research into the enantioselective synthesis of fatty acid amide hydrolase inhibitors using a 1,3-disubstituted butan-2-one scaffold, similar to this compound, indicates potential applications in synthesizing enantiomerically pure compounds for therapeutic use (Sundermann & Lehr, 2017).

Chiral Auxiliary Applications

  • The use of 2-(4-phenylphenoxy)cyclohexan-1-ol as a chiral auxiliary in the synthesis of α-hydroxy acids showcases potential applications in asymmetric synthesis and the development of chiral compounds (Basavaiah & Krishna, 1995).

Spectroscopic Analysis and NLO Properties

  • Studies on the synthesis, spectroscopic analysis, and non-linear optical (NLO) properties of related compounds hint at potential applications in materials science and photonic devices (Praveenkumar et al., 2021).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound, as well as safety precautions for handling and storage . The specific safety data for “3-(4-Phenylphenoxy)butan-2-one” is not available in the search results.

Properties

IUPAC Name

3-(4-phenylphenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(17)13(2)18-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPCNJJIWKLTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383127
Record name 3-(4-phenylphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28089-74-9
Record name 3-(4-phenylphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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